A Guide to the Molecular Weight Determination of 1-(3,4,5-Trimethoxyphenyl)propan-2-one for Advanced Research
A Guide to the Molecular Weight Determination of 1-(3,4,5-Trimethoxyphenyl)propan-2-one for Advanced Research
Abstract: This technical guide provides a comprehensive analysis of 1-(3,4,5-trimethoxyphenyl)propan-2-one, focusing on the principles and practices of determining its molecular weight. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond theoretical calculations to detail the empirical validation required for scientific rigor. It outlines the causality behind experimental choices, provides self-validating protocols for mass spectrometry, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Significance of 1-(3,4,5-Trimethoxyphenyl)propan-2-one
1-(3,4,5-Trimethoxyphenyl)propan-2-one is an aromatic ketone of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a phenyl ring substituted with three methoxy groups, makes it a valuable precursor and chemical building block.[1][2] The 3,4,5-trimethoxyphenyl motif is a recognized pharmacophore present in numerous biologically active compounds, including tubulin-binding agents investigated for their anticancer properties.[2] Furthermore, this ketone is a known intermediate in the synthesis of neuropharmacological agents like 3,4,5-trimethoxyamphetamine (TMA), making its precise characterization critical for research and development.[2]
Accurate determination of molecular weight is a foundational step in the characterization of any synthesized or isolated compound. It serves as the primary verification of a substance's chemical identity, ensuring the integrity of all subsequent experimental data and its potential application in sensitive fields such as drug development.
Chemical Identity and Theoretical Molecular Weight
The first step in characterization is to define the molecule's fundamental properties based on its structure.
Molecular Structure and Formula
1-(3,4,5-Trimethoxyphenyl)propan-2-one consists of a propan-2-one moiety attached to a 3,4,5-trimethoxyphenyl group.[1] This arrangement gives it the chemical characteristics of both a ketone and an aromatic ether.
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IUPAC Name: 1-(3,4,5-trimethoxyphenyl)propan-2-one[1]
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Common Synonyms: 3,4,5-Trimethoxyphenylacetone, Acoramone[1][3]
Calculation of Monoisotopic Mass and Average Molecular Weight
For high-resolution analytical techniques, particularly mass spectrometry, the monoisotopic mass is the most relevant value. It is calculated using the mass of the most abundant isotope of each element.
Table 1: Isotopic Composition for Theoretical Mass Calculation
| Element | Count | Most Abundant Isotope | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon | 12 | ¹²C | 12.000000 | 144.000000 |
| Hydrogen | 16 | ¹H | 1.007825 | 16.125200 |
| Oxygen | 4 | ¹⁶O | 15.994915 | 63.979660 |
| Total | Monoisotopic Mass | 224.104860 |
The average molecular weight , used for bulk calculations, is 224.25 g/mol , derived from the weighted average of all naturally occurring isotopes of each element.[1][3]
Empirical Verification of Molecular Weight via Mass Spectrometry
While theoretical calculation is essential, it is not sufficient for definitive identification. Experimental verification is mandatory to confirm the structure and purity of the compound. Mass spectrometry is the gold-standard technique for this purpose, as it measures the mass-to-charge ratio (m/z) of ionized molecules.[4]
The Rationale for Electrospray Ionization (ESI)
For a molecule like 1-(3,4,5-trimethoxyphenyl)propan-2-one, which possesses polar functional groups (a ketone and three methoxy ethers), Electrospray Ionization (ESI) is the preferred method.
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Expertise & Causality: ESI is a "soft" ionization technique that imparts minimal energy to the analyte. This is crucial as it prevents significant fragmentation, ensuring the detection of the intact molecular ion.[5] The polarity of the molecule allows it to readily accept a proton (H⁺) from the solvent during the ESI process, forming a protonated molecule, [M+H]⁺, which is then detected by the mass analyzer.
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Step-by-Step Protocol for High-Resolution Mass Spectrometry (HRMS)
This protocol is designed as a self-validating system, incorporating a calibration standard to ensure instrument accuracy.
Objective: To accurately determine the monoisotopic mass of 1-(3,4,5-trimethoxyphenyl)propan-2-one.
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) equipped with an ESI source.
Materials:
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1-(3,4,5-Trimethoxyphenyl)propan-2-one sample
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HPLC-grade Methanol
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Formic acid (LC-MS grade)
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Appropriate calibration standard for positive ion mode
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0.22 µm PTFE syringe filters
Procedure:
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Instrument Calibration:
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Causality: Proper calibration of the m/z scale is the most critical parameter for achieving high mass accuracy.[6]
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Calibrate the mass spectrometer according to the manufacturer's protocol using a known reference compound. The calibration should bracket the expected m/z of the analyte (m/z ≈ 225.1).
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Sample Preparation:
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Prepare a stock solution of the analyte at approximately 1 mg/mL in HPLC-grade methanol.
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Create a working solution by diluting the stock solution to 1-10 µg/mL in a solvent of 50:50 methanol:water with 0.1% formic acid.
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Causality: The formic acid serves as a proton source to facilitate the formation of the [M+H]⁺ ion, which is essential for detection in positive ion mode.
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Filter the final solution through a 0.22 µm syringe filter to remove particulates that could clog the instrument.[7]
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Data Acquisition:
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Set the ESI source to positive ion mode.
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Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
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Acquire data in full scan mode over a mass range that includes the expected m/z (e.g., m/z 100-500).
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Ensure the mass resolution is set to a high level (e.g., >10,000 FWHM) to enable accurate mass measurement.
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Data Analysis:
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Process the acquired spectrum to identify the peak corresponding to the protonated molecule, [M+H]⁺.
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The expected experimental m/z will be: 224.10486 (M) + 1.007825 (H⁺) = 225.112685 Da .
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Calculate the mass error in parts per million (ppm) using the following formula:
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Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6
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Trustworthiness: A mass error of less than 5 ppm is considered definitive confirmation of the elemental composition.[6]
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Table 2: Expected Results and Acceptance Criteria
| Parameter | Theoretical Value (Da) | Expected Experimental Value (m/z) | Acceptance Criterion |
| Monoisotopic Mass (M) | 224.104860 | - | N/A |
| Protonated Molecule [M+H]⁺ | 225.112685 | ~225.1127 | Mass Error < 5 ppm |
Conclusion
The molecular weight of 1-(3,4,5-trimethoxyphenyl)propan-2-one is theoretically calculated to be 224.25 g/mol (average) with a monoisotopic mass of 224.104860 Da. However, for the rigorous demands of scientific research and drug development, this theoretical value must be empirically confirmed. High-resolution mass spectrometry, specifically using electrospray ionization, provides an authoritative method for this validation. By following a calibrated and systematic protocol, researchers can confirm the elemental composition of the molecule with high confidence, ensuring the integrity and reliability of their foundational data. This confirmation is a non-negotiable step in advancing the study and application of this important chemical intermediate.
References
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Springer Nature Experiments. Mass Spectrometry Protocols and Methods. Available from: [Link]
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Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. Available from: [Link]
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Biocompare. Prepping Small Molecules for Mass Spec. Available from: [Link]
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NIH National Center for Biotechnology Information. Advances in structure elucidation of small molecules using mass spectrometry. Available from: [Link]
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- 2. 1-(3,4,5-Trimethoxyphenyl)propan-2-one for Research [benchchem.com]
- 3. 3,4,5-TRIMETHOXYPHENYLACETONE | 16603-18-2 [chemicalbook.com]
- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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